molecular formula C21H34O5 B12415265 Tetrahydrocortisol-d5

Tetrahydrocortisol-d5

Cat. No.: B12415265
M. Wt: 371.5 g/mol
InChI Key: AODPIQQILQLWGS-AUMQMFEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrocortisol-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisol molecule. This process typically includes the reduction of cortisol using deuterium-labeled reducing agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatography techniques, such as liquid chromatography-mass spectrometry (LC-MS), is common to verify the incorporation of deuterium and the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocortisol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include deuterium-labeled derivatives of cortisol metabolites, such as tetrahydrocortisone-d5 and other hydroxylated compounds .

Mechanism of Action

Tetrahydrocortisol-d5 exerts its effects by mimicking the behavior of natural tetrahydrocortisol. It interacts with glucocorticoid receptors and other molecular targets involved in cortisol metabolism. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles, providing insights into the metabolic pathways and the effects of cortisol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and clinical diagnostics .

Properties

Molecular Formula

C21H34O5

Molecular Weight

371.5 g/mol

IUPAC Name

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,13D

InChI Key

AODPIQQILQLWGS-AUMQMFEGSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

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